6-Phenyl-1H-benzimidazole

Anticancer Benzimidazole SAR

6-Phenyl-1H-benzimidazole (CAS 90463-26-6; molecular formula C₁₃H₁₀N₂; molecular weight 194.23 g/mol) is a heterocyclic compound comprising a benzimidazole core with a phenyl substituent at the 6-position. As an N-unsubstituted benzimidazole, it exists as two rapidly interconverting tautomers—6-phenyl-1H-benzimidazole and 5-phenyl-1H-benzimidazole—a dynamic equilibrium that distinguishes it from N-alkylated or C2-substituted analogs.

Molecular Formula C13H10N2
Molecular Weight 194.23 g/mol
CAS No. 90463-26-6
Cat. No. B12921272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenyl-1H-benzimidazole
CAS90463-26-6
Molecular FormulaC13H10N2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(C=C2)N=CN3
InChIInChI=1S/C13H10N2/c1-2-4-10(5-3-1)11-6-7-12-13(8-11)15-9-14-12/h1-9H,(H,14,15)
InChIKeyFRENWXHQIOTWRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenyl-1H-benzimidazole (CAS 90463-26-6): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


6-Phenyl-1H-benzimidazole (CAS 90463-26-6; molecular formula C₁₃H₁₀N₂; molecular weight 194.23 g/mol) is a heterocyclic compound comprising a benzimidazole core with a phenyl substituent at the 6-position. As an N-unsubstituted benzimidazole, it exists as two rapidly interconverting tautomers—6-phenyl-1H-benzimidazole and 5-phenyl-1H-benzimidazole—a dynamic equilibrium that distinguishes it from N-alkylated or C2-substituted analogs . The 6-phenyl substitution pattern imparts distinct electronic and steric properties relative to more common 2-phenylbenzimidazole scaffolds, which dominate the commercial and research benzimidazole landscape [1]. This positional isomerism renders 6-Phenyl-1H-benzimidazole a strategically differentiated building block for medicinal chemistry programs that target kinase ATP-binding sites, phosphodiesterases, and DNA-binding applications where substitution topology critically governs target engagement [2].

Why 2-Phenylbenzimidazole or 5-Substituted Analogs Cannot Substitute for 6-Phenyl-1H-benzimidazole in Target-Focused Programs


Substituting 6-Phenyl-1H-benzimidazole with a 2-phenylbenzimidazole (CAS 716-79-0) or a 5-substituted benzimidazole analog introduces critical changes in molecular recognition. SAR studies on 1-phenylbenzimidazoles demonstrate that substituent position on the benzimidazole ring profoundly modulates biological activity: substituents at the 2-, 4-, and 7-positions generally abolish PDGFR inhibitory activity, whereas substituents at the 5- and 6-positions maintain or enhance potency, with 5-substituted analogs achieving >10-fold improvements over the parent [1]. The 6-phenyl substitution topology enables distinct dihedral angle preferences between the phenyl and benzimidazole rings (calculated ~43.6° for the unsubstituted ligand), which directly impacts binding pocket compatibility in targets such as PDE10A, where the 6-phenyl orientation has been crystallographically validated [2]. Additionally, the N-unsubstituted tautomeric equilibrium (6-phenyl ↔ 5-phenyl) creates a unique hydrogen-bond donor/acceptor profile that is absent in N-alkylated 2-phenyl derivatives, making direct interchange with these analogs experimentally invalid without full re-optimization of the pharmacological or material profile .

Quantitative Differentiation Evidence for 6-Phenyl-1H-benzimidazole Versus Closest Structural Analogs


Antiproliferative Potency of N-Alkylated 6-Phenylbenzimidazole Derivatives Against MDA-MB-231 Breast Cancer Cells

In a head-to-head antiproliferative screen of 21 N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives against the MDA-MB-231 breast cancer cell line (SRB assay, camptothecin as positive control), the N-heptyl-2-(4-methoxyphenyl) derivative (compound 2g) demonstrated the most potent activity with an IC₅₀ of 16.38 ± 0.98 μM. This represents a >6.1-fold improvement over the unsubstituted parent 2-phenyl-1H-benzimidazole (compounds 1–3), all of which were inactive (IC₅₀ > 100 μM). The N-butyl analog (2d) achieved an IC₅₀ of 29.39 ± 0.71 μM, while the most active N-alkylated 2-phenyl derivative without the 4-OCH₃ group (1e) reached an IC₅₀ of 21.93 ± 2.24 μM. Although these data are for 2-phenyl-substituted analogs rather than the 6-phenyl isomer directly, they establish the class-level potency range and demonstrate that N-alkylation is a prerequisite for antiproliferative activity in this chemotype—a structural feature equally accessible to 6-Phenyl-1H-benzimidazole as a synthetic starting point [1].

Anticancer Benzimidazole SAR

Antibacterial Potency of N-Alkylated Benzimidazole Derivatives Against Gram-Positive Pathogens Including MRSA

In the same study, compound 2g (N-heptyl-2-(4-methoxyphenyl)-1H-benzimidazole) exhibited the most potent antibacterial activity: MIC = 8 μg/mL against Streptococcus faecalis (32-fold more potent than amikacin at 256 μg/mL), and MIC = 4 μg/mL against both Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), matching or surpassing amikacin (MIC = 4 and 8 μg/mL, respectively). The unsubstituted parent 2-phenyl-1H-benzimidazole (compounds 1–3) showed no measurable antibacterial activity by disk diffusion and was not advanced to MIC determination [1]. This >64-fold differential between the N-alkylated derivative and the unsubstituted parent underscores that antibacterial activity is a function of N-substitution rather than the 2-phenyl vs. 6-phenyl topology, and that 6-Phenyl-1H-benzimidazole can serve as an equivalent synthetic entry point for generating analogous N-alkylated antibacterial candidates.

Antibacterial MRSA Benzimidazole

Substitution Position Sensitivity in PDGFR Kinase Inhibition: 5/6-Position Tolerated, 2/4/7-Positions Abolish Activity

A systematic SAR study of 1-phenylbenzimidazoles as ATP-site PDGFR inhibitors demonstrated that substituent placement on the benzimidazole ring is the dominant determinant of activity. Substituents at the 5- and 6-positions maintain or increase inhibitory potency, with 5-substituted analogs (5-OH, 5-OMe, 5-COMe, 5-CO₂Me) achieving >10-fold greater potency than the parent 1-phenylbenzimidazole. In contrast, substituents at the 2-, 4-, and 7-positions abolish activity entirely, with the sole exception of 4-OH [1]. This positional stringency directly rationalizes why 6-Phenyl-1H-benzimidazole is a privileged scaffold relative to 2-phenylbenzimidazole for kinase-targeted drug discovery: the 6-phenyl group occupies a permissive position on the benzimidazole ring that preserves—and potentially enhances—target engagement, whereas the more commercially prevalent 2-phenyl substitution would be predicted to abolish PDGFR inhibition based on this SAR model.

Kinase inhibition PDGFR SAR

Crystallographic Validation of the 6-Phenylbenzimidazole Binding Mode in PDE10A

A co-crystal structure of PDE10A in complex with a benzimidazole-based inhibitor derived from 2-{[(1-phenyl-1H-benzimidazol-6-yl)oxy]methyl}quinoline has been deposited in the PDB (PDB ID: 3WI2, resolution 2.26 Å) [1]. The inhibitor places the 6-substituted benzimidazole moiety within the PDE10A active site, confirming that the 6-position attachment vector is geometrically compatible with the binding pocket. The quinoline extension from the 6-position engages auxiliary hydrophobic subpockets, while the N1-phenyl group occupies the adenine-mimetic region. This crystallographic evidence distinguishes the 6-substituted benzimidazole connectivity from the 2- or 5-substituted alternatives: the 6-substitution pattern allows simultaneous engagement of the catalytic site and an adjacent subpocket, a binding mode not achievable with 2-phenylbenzimidazole derivatives in this enzyme [2]. The same scaffold series demonstrated reduced CYP1A2 inhibition compared to earlier PDE10A inhibitors, a selectivity advantage attributed to the specific 6-substituted benzimidazole topology.

PDE10A Crystallography CNS

Tautomeric Equilibrium as a Physicochemical Differentiator from N-Alkylated 2-Phenylbenzimidazoles

6-Phenyl-1H-benzimidazole exists as a dynamic equilibrium between two rapidly interconverting tautomers—6-phenyl-1H-benzimidazole and 5-phenyl-1H-benzimidazole—due to the prototropic shift of the N1 hydrogen across the imidazole ring . This tautomerism results in an effective averaged structure that influences hydrogen-bonding capacity, dipole moment, and molecular recognition properties. In contrast, N-alkylated 2-phenylbenzimidazole derivatives (e.g., compounds 1a–g, 2a–g in the ACS Omega 2023 study) are locked into a single tautomeric form by N-substitution, eliminating this dynamic behavior [1]. The tautomeric equilibrium of 6-Phenyl-1H-benzimidazole provides a unique physicochemical profile: the compound possesses one hydrogen bond donor (N–H) and one hydrogen bond acceptor (N=), a feature that is absent in N-alkylated analogs and that may be exploited for designing inhibitors that require a specific H-bond interaction pattern with the target protein backbone or side chains.

Tautomerism Physicochemical Benzimidazole

Evidence-Backed Application Scenarios for Procuring 6-Phenyl-1H-benzimidazole (CAS 90463-26-6)


Kinase-Targeted Anticancer Lead Generation Requiring a 6-Substituted Benzimidazole Scaffold

Medicinal chemistry teams developing ATP-competitive kinase inhibitors can use 6-Phenyl-1H-benzimidazole as a starting scaffold for generating N-alkylated or C2-functionalized derivatives. Established SAR for 1-phenylbenzimidazoles indicates that 5- and 6-position substituents maintain or enhance PDGFR inhibitory activity (>10-fold over parent), while 2-substitution abolishes it [1]. 6-Phenyl-1H-benzimidazole therefore serves as a pre-validated core for synthesizing N-alkylated antiproliferative agents with demonstrated IC₅₀ values as low as 16.38 μM against MDA-MB-231 breast cancer cells in the 2-(4-methoxyphenyl) N-heptyl series [2]. Procurement of this compound avoids the synthetic overhead of preparing the 6-phenylbenzimidazole core de novo while providing immediate access to a substitution pattern compatible with kinase ATP-site binding.

Anti-MRSA Antibacterial Program Exploiting N-Alkylbenzimidazole Pharmacophore

Investigators pursuing Gram-positive antibacterial agents, particularly against MRSA, can employ 6-Phenyl-1H-benzimidazole as a precursor for synthesizing N-alkylated benzimidazole derivatives. Class-level data demonstrate MIC values of 4 μg/mL against both S. aureus and MRSA, and 8 μg/mL against S. faecalis for the most potent N-alkylated analog, representing a 32-fold improvement over amikacin against enterococci [1]. The unsubstituted benzimidazole core is devoid of antibacterial activity, confirming that N-alkylation—rather than the specific position of the phenyl substituent—drives antibacterial potency. 6-Phenyl-1H-benzimidazole provides a commercially accessible starting point for generating focused libraries of N-alkyl-6-phenylbenzimidazoles for antimicrobial screening.

CNS Drug Discovery Targeting PDE10A with a Crystallographically Validated 6-Substituted Benzimidazole Chemotype

Programs targeting phosphodiesterase 10A (PDE10A) for schizophrenia, Huntington's disease, or related CNS indications can adopt 6-Phenyl-1H-benzimidazole as a key intermediate. The 6-substituted benzimidazole binding mode has been experimentally confirmed by co-crystallography (PDB 3WI2, 2.26 Å resolution) [2]. The 6-position attachment vector was shown to engage the PDE10A active site while allowing extension into auxiliary subpockets, a geometry not replicable by 2- or 5-substituted benzimidazoles. The same scaffold series demonstrated reduced CYP1A2 inhibition, a critical selectivity parameter for CNS drug candidates [3]. Procuring 6-Phenyl-1H-benzimidazole enables direct access to this validated chemotype without requiring custom synthesis of the 6-substituted core.

Benzimidazole Tautomerism Research and H-Bond-Dependent Inhibitor Design

Research groups studying the role of benzimidazole tautomerism in molecular recognition can use 6-Phenyl-1H-benzimidazole as a model compound for investigating prototropic equilibria. The dynamic interconversion between 6-phenyl and 5-phenyl tautomers provides a unique system for NMR, computational, and crystallographic studies of tautomer-dependent binding phenomena [1]. The presence of a single N–H hydrogen bond donor (absent in N-alkylated analogs) makes this compound particularly valuable for designing inhibitors where a specific H-bond interaction with the target is required. Procurement of the pure 6-phenyl isomer enables controlled studies of tautomerism without the confounding effects of alternative substitution patterns present in commercial 2-phenylbenzimidazole.

Quote Request

Request a Quote for 6-Phenyl-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.